1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
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Overview
Description
1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a unique structure that combines a pyrrole ring and a pyrazine ring, making it a valuable scaffold in medicinal chemistry and various industrial applications. Its hydrochloride form enhances its solubility and stability, facilitating its use in different chemical reactions and formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one typically involves cyclization reactions. One common method includes the reaction of a suitable pyrrole derivative with a pyrazine precursor under acidic or basic conditions. For instance, the cyclization of 2-(acylethynyl)pyrroles with propargylamine followed by intramolecular cyclization can yield the desired compound .
Industrial Production Methods: Industrial production often employs scalable synthetic routes that ensure high yield and purity. The use of solid-phase synthesis and catalytic methods, such as transition-metal catalysis, can enhance efficiency. The hydrochloride form is usually obtained by treating the free base with hydrochloric acid, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly as a kinase inhibitor and in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes like kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases such as cancer and inflammatory conditions.
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyrazines: These compounds share a similar core structure but differ in the position of nitrogen atoms and exhibit distinct biological activities.
Indole derivatives: While structurally different, indole derivatives also possess a fused ring system and are widely studied for their biological activities.
Uniqueness: 1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one stands out due to its specific ring fusion and the presence of an amino group, which imparts unique reactivity and biological properties. Its ability to form stable hydrochloride salts further enhances its applicability in various fields.
This compound’s versatility and unique chemical structure make it a valuable subject of study in multiple scientific disciplines, from synthetic chemistry to medicinal research.
Biological Activity
1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one; hydrochloride (CAS Number: 115403-77-5) is a bicyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor effects, anti-inflammatory properties, and other pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C11H14N4O with a molecular weight of approximately 210.273 g/mol. Its structural characteristics contribute to its biological activity by influencing interactions with various biological targets.
Antitumor Activity
Research has demonstrated that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antitumor properties. For instance:
- A study highlighted the synthesis of various tetrahydropyrrolo derivatives that showed promising antitumoral activity against human thyroid cancer cell lines (FTC-133 and 8305C). The mechanism involved the promotion of apoptotic pathways and DNA fragmentation .
- Another study indicated that certain pyrazole derivatives could inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, showcasing their potential in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolo compounds has been explored in various studies:
- Compounds similar to 1-amino derivatives have been noted for their ability to modulate inflammatory responses in cellular models, suggesting a mechanism that involves the inhibition of pro-inflammatory cytokines .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with pyrazole derivatives:
- For example, a series of synthesized pyrazole carboxamides displayed notable antifungal activity against several pathogenic fungi . This suggests that the structural motifs found in pyrrolo compounds may confer similar antimicrobial benefits.
Case Study 1: Antitumor Efficacy
In a specific investigation involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxicity. The results indicated that certain compounds exhibited enhanced cytotoxic effects when used in combination with doxorubicin, indicating a synergistic effect that could improve treatment outcomes for resistant cancer types .
Case Study 2: Inhibition of Protein Interactions
Recent research focused on structure-activity relationships (SAR) in related pyrazolo compounds revealed their ability to inhibit protein-protein interactions critical for cell survival in trypanosomiasis. This suggests potential applications in treating diseases caused by parasitic infections .
Data Tables
Properties
IUPAC Name |
1-amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-7-5-2-1-3-10(5)6(11)4-9-7;/h5H,1-4H2,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLJEHOLNYILSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=NCC(=O)N2C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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